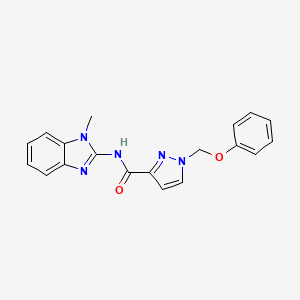![molecular formula C13H12ClN5O4 B10947741 N'-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10947741.png)
N'-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitroaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can lead to a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of both aromatic and heterocyclic moieties in its structure suggests that it could exhibit significant pharmacological activity.
Industry
In the industrial sector, (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for replacing fluids and electrolytes.
Uniqueness
(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12ClN5O4 |
|---|---|
Molecular Weight |
337.72 g/mol |
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chloro-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClN5O4/c1-2-18-7-10(14)11(16-18)13(20)23-17-12(15)8-3-5-9(6-4-8)19(21)22/h3-7H,2H2,1H3,(H2,15,17) |
InChI Key |
LCTBRIXBQCIVJY-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(1-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10947665.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)furan-2-carboxamide](/img/structure/B10947672.png)
![2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10947679.png)
![2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947699.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B10947706.png)
![(4Z)-4-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10947712.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10947717.png)
![ethyl 4-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B10947732.png)
![[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10947736.png)
![5-(5-Chlorothiophen-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10947744.png)

![N-(4-bromo-2-fluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10947761.png)
![N-[(E)-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10947767.png)
![2-[5-(4-bromo-2-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B10947771.png)
